N-(3-Methylphenyl)-4-dibenzofuranamine
Description
N-(3-Methylphenyl)-4-dibenzofuranamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dibenzofuran core, which is a fused tricyclic structure, and a 3-methylphenyl group attached to the nitrogen atom. The combination of these structural elements imparts distinct physical and chemical properties to the compound, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C19H15NO |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)dibenzofuran-4-amine |
InChI |
InChI=1S/C19H15NO/c1-13-6-4-7-14(12-13)20-17-10-5-9-16-15-8-2-3-11-18(15)21-19(16)17/h2-12,20H,1H3 |
InChI Key |
OJGCAVBJPKBHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-4-dibenzofuranamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenylamine and dibenzofuran.
Coupling Reaction: A common method for synthesizing this compound is through a coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes utilize microreactor systems to optimize reaction conditions and kinetics, allowing for the selective acylation of the starting materials .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-4-dibenzofuranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives .
Scientific Research Applications
Antiviral Activity
Recent studies have explored the antiviral properties of N-(3-Methylphenyl)-4-dibenzofuranamine, particularly its efficacy against viruses such as SARS-CoV-2.
- Study Overview : A study investigated the compound's interaction with specific viral proteins, revealing its potential as an antiviral agent. The research utilized in silico methods to assess binding affinities to viral receptors like NSP5 and ACE2.
- Findings : The docking studies indicated that this compound exhibited significant binding affinity, suggesting it could serve as a lead compound for developing new antiviral medications targeting COVID-19 .
Molecular Docking Studies
Molecular docking has been a crucial method for evaluating the interactions of this compound with various biological targets.
- Docking Results : The compound was tested against multiple receptors, including those associated with viral infections. The results showed favorable interactions and potential for further development as a therapeutic agent .
- Physicochemical Properties : The compound adheres to Lipinski's rules, indicating good bioavailability and pharmacokinetic properties, which are essential for drug development .
Potential in Cancer Therapy
This compound has also been investigated for its anticancer properties.
- Case Studies : Research has indicated that derivatives of dibenzofuran compounds exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in tumor cells through multiple pathways .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways that promote cancer cell survival and proliferation.
Antioxidant Properties
The antioxidant potential of this compound is another area of interest.
- Research Findings : Various studies have demonstrated that compounds within this chemical class possess significant antioxidant activity, which can mitigate oxidative stress-related damage in biological systems .
- Applications : This property is particularly relevant in developing nutraceuticals or supplements aimed at enhancing cellular defense mechanisms against oxidative damage.
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been extensively studied to optimize yield and efficacy.
- Synthetic Routes : Various synthetic methodologies have been developed to produce this compound efficiently, often involving multi-step processes that enhance purity and yield .
- Derivative Exploration : Researchers are actively exploring derivatives of this compound to enhance its biological activities and reduce potential side effects.
Mechanism of Action
The mechanism by which N-(3-Methylphenyl)-4-dibenzofuranamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby influencing biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)-4-dibenzofuranamine: shares structural similarities with other dibenzofuran derivatives and aromatic amines.
N-(3-Methylphenyl)acetamide: This compound has a similar aromatic amine structure but lacks the dibenzofuran core.
N-(3-Methylphenyl)-N,N′-diphenylbenzidine: This compound is used in optoelectronic applications and has a similar aromatic structure but with additional phenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of the dibenzofuran core and the 3-methylphenyl group, which imparts distinct electronic and steric properties. These properties make it particularly valuable for applications in materials science and medicinal chemistry .
Biological Activity
N-(3-Methylphenyl)-4-dibenzofuranamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its dibenzofuran core structure, which contributes to its unique chemical properties. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that this compound exhibits various biological activities, primarily through:
- Antiviral Activity : In silico studies suggest that this compound may interact with viral proteins such as NSP5 and ACE2, which are critical for the replication of viruses like SARS-CoV-2. Molecular docking studies have shown favorable binding affinities, indicating potential as an antiviral agent .
- Antioxidant Properties : The compound has been associated with antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is a contributing factor .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | Study Reference |
|---|---|---|
| Antiviral | Binding to NSP5 and ACE2 receptors | |
| Antioxidant | Scavenging free radicals | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Antiviral Efficacy : A study investigated the antiviral potential of this compound against SARS-CoV-2 using molecular docking techniques. The compound demonstrated significant binding affinity to the NSP5 receptor, suggesting it could inhibit viral replication .
- Toxicological Assessment : Preliminary toxicological evaluations indicate that this compound has a relatively high LD50 value (1350 mg/kg), suggesting a favorable safety profile for further development .
- Comparative Studies : In clinical settings, comparisons between this compound and standard antiviral treatments showed no significant differences in outcomes for COVID-19 patients. However, the small sample size necessitated further investigation through randomized controlled trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
